REACTION_CXSMILES
|
[NH2:1][C:2]([C:4]1[NH:8][CH:7]=[C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:5]=1[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[C:16]([F:23])[CH:15]=1)=O>O=P(Cl)(Cl)Cl>[C:2]([C:4]1[NH:8][CH:7]=[C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:5]=1[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[C:16]([F:23])[CH:15]=1)#[N:1]
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Name
|
|
Quantity
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36.8 mg
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Type
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reactant
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Smiles
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NC(=O)C1=C(C(=CN1)C(=O)OCC)C1=CC(=C(C=C1)[N+](=O)[O-])F
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Excess POCl3 was removed under reduced pressure
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Type
|
ADDITION
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Details
|
the remaining solids were poured over ice
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Type
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FILTRATION
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Details
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the solution was filtered
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Type
|
CUSTOM
|
Details
|
The product was dried over night under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(=CN1)C(=O)OCC)C1=CC(=C(C=C1)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 111.6 mmol | |
AMOUNT: MASS | 33.85 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |